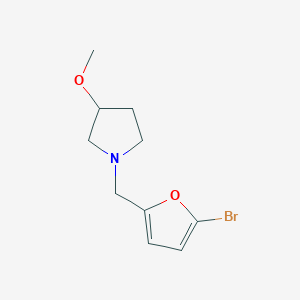![molecular formula C22H23FN4OS B2594401 2-(ethylthio)-N-(2-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 1359134-18-1](/img/structure/B2594401.png)
2-(ethylthio)-N-(2-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(ethylthio)-N-(2-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C22H23FN4OS and its molecular weight is 410.51. The purity is usually 95%.
BenchChem offers high-quality 2-(ethylthio)-N-(2-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(ethylthio)-N-(2-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Applications
A new series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides were designed and evaluated for their antiviral activities, particularly against influenza A/H3N2 virus. Among these, certain analogues demonstrated significant activity, with EC50 values around 1 µM, highlighting the potential of spirothiazolidinone-based inhibitors in antiviral therapy Çağla Begüm Apaydın et al., 2021. Further, some derivatives exhibited strong activity against the influenza virus and human coronavirus 229E, indicating the versatility of the spirothiazolidinone scaffold for developing new classes of antiviral molecules Çağla Begüm Apaydın et al., 2020.
Anticancer Applications
Compounds structurally similar to "2-(ethylthio)-N-(2-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide" were synthesized and evaluated for their antimycobacterial and anticancer activities. Some derivatives showed moderate to good inhibitory activity against Mycobacterium tuberculosis and displayed broad spectrum antiproliferative activity against various leukemia cell lines Gökçe Cihan-Üstündağ & G. Çapan, 2012. This suggests potential applications in anticancer research, where structural analogues of the compound could be explored for their efficacy against cancerous cells.
Antimicrobial Applications
The antimicrobial activity of fluorinated compounds, including derivatives similar to the compound , has been investigated. Certain fluoro and trifluoromethyl derivatives were found to be highly active against fungi and Gram-positive microorganisms, and a few showed activity against Gram-negative strains M. Carmellino et al., 1994. This indicates the potential of incorporating fluorinated groups into the structure to enhance antimicrobial efficacy, which could be relevant for the development of new antimicrobial agents based on the structure of "2-(ethylthio)-N-(2-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide".
properties
IUPAC Name |
3-ethylsulfanyl-N-(2-fluorophenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4OS/c1-2-29-20-19(16-8-4-3-5-9-16)25-22(26-20)12-14-27(15-13-22)21(28)24-18-11-7-6-10-17(18)23/h3-11H,2,12-15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTYVUHWXXCNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3F)N=C1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

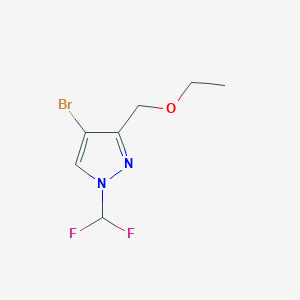
![1-[4-(Oxiran-2-ylmethoxy)phenyl]sulfonylpiperidine](/img/structure/B2594323.png)
![phenyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate](/img/structure/B2594325.png)
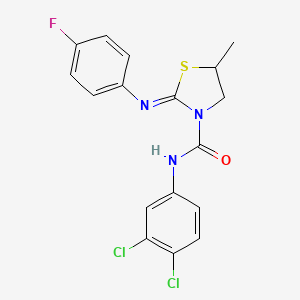
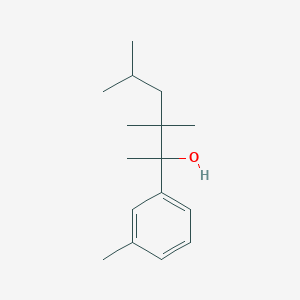
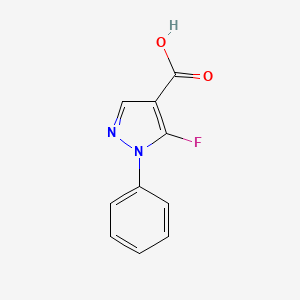
![Tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2594329.png)
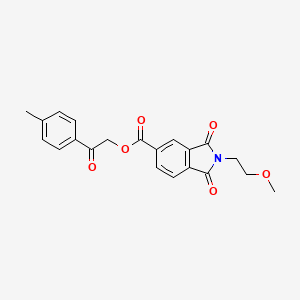
![N-(4-fluorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2594331.png)
![1H-Indol-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2594334.png)
![[2-(Quinolin-5-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2594336.png)

![5-[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2594338.png)
